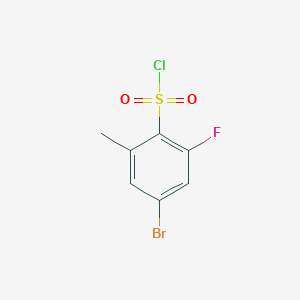

4-Bromo-2-fluoro-6-methylbenzenesulfonyl chloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4-Bromo-2-fluoro-6-methylbenzenesulfonyl chloride is a chemical compound with the CAS number 2172064-48-9 . It is used in various chemical reactions and has a molecular weight of 287.54 .

Molecular Structure Analysis

The molecular structure of 4-Bromo-2-fluoro-6-methylbenzenesulfonyl chloride consists of a benzene ring substituted with bromo, fluoro, methyl, and sulfonyl chloride groups . The exact arrangement of these groups on the benzene ring can be determined using techniques such as NMR spectroscopy .Physical And Chemical Properties Analysis

The physical and chemical properties of 4-Bromo-2-fluoro-6-methylbenzenesulfonyl chloride, such as its boiling point, melting point, and density, are not explicitly mentioned in the available resources .Applications De Recherche Scientifique

Activation of Hydroxyl Groups

4-Fluorobenzenesulfonyl chloride, a similar compound, demonstrates its utility in activating hydroxyl groups of polymeric carriers. This reagent rapidly reacts with primary or secondary hydroxyl groups to form 4-fluorobenzenesulfonate leaving groups. The activated solid support can then be used for covalent attachment of biologicals like enzymes and antibodies, preserving their biological function. This chemistry has potential therapeutic applications in bioselective separation of lymphocyte subsets and tumor cells from blood and bone marrow (Chang, Gee, Smith, & Lake, 1992).

Dehydrogenation of CC and BN Bonds

Research on group 9 metal bis(N-heterocyclic carbene) complexes shows the capability of these systems to dehydrogenate saturated CC and BN linkages. This process involves the formation of reactive cationic species that can lead to various chemical transformations, such as the dehydrogenation of carbene substituents and coordination with amineboranes (Tang, Thompson, & Aldridge, 2010).

Synthesis of Intermediates for Pesticides

2-Chloro-4-fluoro-5-nitrobenzenesulfonyl chloride, a compound with structural similarities, is used in synthesizing intermediates for pesticides. This compound illustrates the broader utility of halogenated benzenesulfonyl chlorides in the preparation of agricultural chemicals (Du, Chen, Zheng, & Xu, 2005).

Cyclization Reactions

O-halo-substituted benzenesulfonyl chlorides, when reacted with certain compounds, can undergo a one-pot cyclization to yield 1,2,4-benzothiadiazine-1,1-dioxides. This reaction's success relies on factors like the nature of the halogen, electronic character of the benzene ring substituent, and steric load around the amidine unit (Cherepakha, Kovtunenko, Tolmachev, & Lukin, 2011).

Propriétés

IUPAC Name |

4-bromo-2-fluoro-6-methylbenzenesulfonyl chloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrClFO2S/c1-4-2-5(8)3-6(10)7(4)13(9,11)12/h2-3H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLTFGPOYENAQGW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1S(=O)(=O)Cl)F)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrClFO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.53 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Bromo-2-fluoro-6-methylbenzenesulfonyl chloride | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![methyl 3-(2-(3-oxo-8-phenoxy-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamido)benzoate](/img/structure/B2496635.png)

![(4-(morpholinosulfonyl)phenyl)(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)methanone](/img/structure/B2496636.png)

![(E)-3-[3-chloro-5-methoxy-4-[(4-methylphenyl)methoxy]phenyl]-2-cyano-N-(2,6-dimethylphenyl)prop-2-enamide](/img/structure/B2496637.png)

![Cyclobutyl-[3-(pyridin-4-yloxymethyl)piperidin-1-yl]methanone](/img/structure/B2496646.png)

![3-(4-Chlorophenyl)imino-1-[(2,6-dichlorophenyl)methyl]indol-2-one](/img/structure/B2496649.png)

![(7-methyl-2-oxo-2H-chromen-4-yl)methyl 3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]propanoate](/img/structure/B2496652.png)

![N-(3,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-2-iodobenzamide](/img/structure/B2496654.png)

![3-benzyl-7-{[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]amino}pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2496656.png)